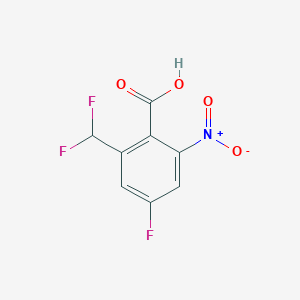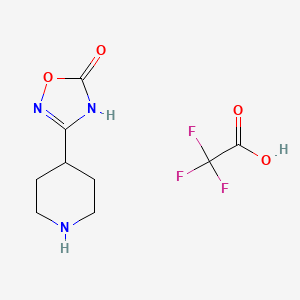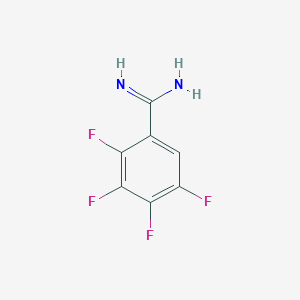
3-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in scientific research, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide involves the inhibition of certain enzymes such as COX-2 and 5-lipoxygenase. These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound can reduce inflammation and pain. It has also been shown to induce apoptosis in cancer cells by activating caspases and blocking cell cycle progression.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce inflammation and pain by inhibiting the activity of COX-2 and 5-lipoxygenase. It can also induce apoptosis in cancer cells by activating caspases and blocking cell cycle progression. This compound has also been shown to have anti-diabetic effects by reducing blood glucose levels and improving insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide in lab experiments include its high yield of synthesis, its ability to inhibit the activity of certain enzymes, and its potential applications in the treatment of various diseases. However, there are also some limitations to using this compound in lab experiments. It may have off-target effects on other enzymes and pathways, and its toxicity and pharmacokinetics may need to be further studied.
Zukünftige Richtungen
There are many future directions for the study of 3-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide. One potential direction is to further investigate its potential applications in the treatment of various diseases such as cancer, inflammation, and diabetes. Another direction is to study its mechanism of action in more detail, including its off-target effects on other enzymes and pathways. Further studies may also be needed to determine its toxicity and pharmacokinetics in vivo. Finally, this compound may be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,3-dimethyl-5-amino-1H-pyrazole in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then treated with propanoyl chloride to obtain the final compound. The yield of this reaction is generally high, and the compound can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
3-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and diabetes. This compound has been shown to inhibit the activity of certain enzymes such as COX-2 and 5-lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2,5-dimethylpyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S/c1-10-9-13(18(2)17-10)16-14(19)7-8-22(20,21)12-5-3-11(15)4-6-12/h3-6,9H,7-8H2,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNJCHZOFYLDTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dimethoxybenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone](/img/structure/B2400808.png)

![3-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2400811.png)
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2400814.png)
![5-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-1-(3-morpholin-4-yl-3-oxopropyl)-1H-1,2,3-benzotriazole](/img/structure/B2400815.png)
![2-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide](/img/structure/B2400817.png)
![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2400819.png)

![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2400823.png)
![2-chloro-N-{3-[(4-fluorophenyl)methoxy]phenyl}pyridine-3-carboxamide](/img/structure/B2400824.png)
![N-(3-fluoro-4-methoxybenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2400825.png)

![2,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2400829.png)
